molecular formula C8H10ClN3O2 B15259555 6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid

6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid

Cat. No.: B15259555
M. Wt: 215.64 g/mol
InChI Key: ZEXIRLDLKBPOQP-UHFFFAOYSA-N
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Description

6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C8H10ClN3O2 and a molecular weight of 215.64 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method involves the use of 4,5-disubstituted pyrimidine derivatives in a single-step reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method includes the use of ZnCl2-catalyzed three-component coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aniline derivatives can produce various substituted pyrimidine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit various biological activities. Its ability to undergo substitution, oxidation, reduction, and coupling reactions makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C8H10ClN3O2

Molecular Weight

215.64 g/mol

IUPAC Name

6-chloro-2-[(dimethylamino)methyl]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H10ClN3O2/c1-12(2)4-7-10-5(8(13)14)3-6(9)11-7/h3H,4H2,1-2H3,(H,13,14)

InChI Key

ZEXIRLDLKBPOQP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC(=CC(=N1)Cl)C(=O)O

Origin of Product

United States

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